molecular formula C11H3F19O2 B1300038 Methyl Perfluorodecanoate CAS No. 307-79-9

Methyl Perfluorodecanoate

Cat. No.: B1300038
CAS No.: 307-79-9
M. Wt: 528.11 g/mol
InChI Key: QJFHNYDPNSFJMR-UHFFFAOYSA-N
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Description

Methyl perfluorodecanoate is a chemical compound with the molecular formula C11H3F19O2 and a molecular weight of 528.11 g/mol . It is a clear, colorless liquid known for its unique properties due to the presence of perfluorinated carbon chains. These properties make it valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

Methyl Perfluorodecanoate, a derivative of Perfluorodecanoic Acid (PFDA), primarily targets cytochrome P450 enzymes , specifically Cyp2B10 and 4A14 in the liver . These enzymes play a crucial role in the metabolism of various substances within the body. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) , a receptor that regulates lipid metabolism .

Mode of Action

The compound interacts with its targets by increasing the expression of the cytochrome P450 enzymes, Cyp2B10 and 4A14 . This interaction leads to changes in the body’s metabolic processes. Furthermore, the activation of PPARα suggests that this compound may influence lipid metabolism, potentially altering the body’s lipid profile .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolism pathway , regulated by PPARα . The activation of this receptor can lead to changes in the body’s lipid profile, potentially impacting various downstream effects related to lipid metabolism.

Pharmacokinetics

PFDA is known to be resistant to heat, oil, stains, grease, and water, suggesting a high degree of stability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic processes. By increasing the expression of certain cytochrome P450 enzymes and activating PPARα, it can influence the body’s lipid metabolism . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to the compound can occur through various routes, including inhalation of indoor and outdoor air, ingestion of contaminated water and food, and direct dermal contact with products containing the compound . These environmental factors can potentially influence the compound’s bioavailability and overall effect on the body.

Biochemical Analysis

Biochemical Properties

Methyl Perfluorodecanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism. The interaction between this compound and PPARα leads to the activation of peroxisome β-oxidation pathways, which are crucial for the breakdown of fatty acids . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as caspase-1, which plays a role in the inflammatory response .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In liver cells, it has been observed to inhibit the activation of inflammasomes, which are multiprotein complexes involved in the immune response . This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Furthermore, this compound affects cell signaling pathways by modulating the expression of genes associated with immune function and metabolism . In addition, it has been reported to influence cellular metabolism by altering the levels of metabolites involved in glutathione and fatty acid oxidative pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. One of the primary targets of this compound is PPARα, which it activates by binding to its ligand-binding domain . This activation leads to the transcription of genes involved in fatty acid metabolism and peroxisome proliferation. Additionally, this compound inhibits the activity of caspase-1 by preventing its cleavage and activation, thereby reducing the production of pro-inflammatory cytokines . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and resistant to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound has been associated with sustained inhibition of inflammasome activation and prolonged alterations in gene expression . Additionally, studies have shown that the compound can accumulate in tissues over time, leading to potential long-term effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance fatty acid metabolism without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver damage and disruption of immune function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. The compound activates PPARα, which in turn stimulates the expression of genes involved in peroxisome β-oxidation and fatty acid catabolism . This activation leads to increased breakdown of fatty acids and production of energy. Additionally, this compound affects glutathione metabolism by altering the levels of glutathione and related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound has been shown to bind to serum albumin, which facilitates its transport in the bloodstream . Additionally, this compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to its localization in specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as lipid content and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular membranes and organelles. The compound has been observed to localize in the endoplasmic reticulum and peroxisomes, where it exerts its effects on fatty acid metabolism and peroxisome proliferation . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and binding interactions with targeting signals . These localization patterns are crucial for the compound’s activity and function within cells.

Preparation Methods

Methyl perfluorodecanoate can be synthesized from perfluorodecanoic acid through esterification. The typical synthetic route involves the reaction of perfluorodecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to reflux for several hours to ensure complete conversion .

Chemical Reactions Analysis

Methyl perfluorodecanoate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorodecanoic acid.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl perfluorodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Research into its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of fluorinated polymers and surfactants .

Comparison with Similar Compounds

Methyl perfluorodecanoate is part of a family of perfluorinated compounds, including:

This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its carboxylic acid counterparts.

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHNYDPNSFJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369822
Record name Methyl Perfluorodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-79-9
Record name Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl Perfluorodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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